2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a quinazolinone moiety, which is a type of heterocyclic compound that has been studied for various biological activities . It also contains a morpholine ring, which is often found in pharmaceuticals, and a sulfanyl group attached to an acetamide moiety .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the connectivity of atoms in the molecule, the presence of functional groups, and the 3D arrangement of atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the amide could undergo hydrolysis, the morpholine could be protonated or deprotonated depending on the pH, and the sulfanyl group could participate in redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and the morpholine would likely make it somewhat soluble in water. Its melting and boiling points would depend on factors like molecular weight and intermolecular forces .Scientific Research Applications
Antimicrobial Applications
- 2-(2-oxo-morpholin-3-yl)-acetamide derivatives , closely related to the compound , have been identified as effective fungicidal agents against Candida and Aspergillus species. Notably, the introduction of a gem-dimethyl group on the morpholin-2-one core improved plasmatic stability while maintaining antifungal activity (Bardiot et al., 2015).
- Quinazolinyl acetamides have demonstrated promise as broad-spectrum antimicrobial agents. This includes synthesis and characterization of new quinazolines which showed potential as antimicrobial agents, indicating the versatility and significance of quinazolinyl derivatives in this field (Desai et al., 2007).
Anticancer Applications
- A derivative, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate , was synthesized and displayed potent cytotoxic activity against human cancer cell lines. It also exhibited potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Analytical Chemistry Applications
- In the realm of analytical chemistry, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been utilized in the development of electrochemical sensors. For instance, a study focusing on reduced graphene oxide/iron(II) porphyrazine hybrids on glassy carbon electrodes for the amperometric detection of NADH and L-cysteine illustrated the application of such derivatives in enhancing electrochemical sensor performance (Koczorowski et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-3-5-12-30-25(32)22-17-21(29-13-15-33-16-14-29)10-11-23(22)28-26(30)34-18-24(31)27-20-8-6-19(4-2)7-9-20/h6-11,17H,3-5,12-16,18H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJVVUYMYPNQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)N=C1SCC(=O)NC4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-butyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.